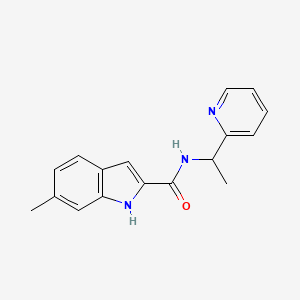
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell survival.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves the inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which is a serine/threonine kinase that regulates various cellular processes. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has two isoforms, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα and 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ, which have overlapping but distinct functions. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα is involved in the regulation of glycogen metabolism, while 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ is involved in the regulation of gene expression, cell survival, and apoptosis. The inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide depend on the specific disease or condition being treated. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. In Alzheimer's disease, it has been shown to reduce tau phosphorylation and improve cognitive function by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ. In diabetes, it has been shown to improve insulin sensitivity and glycemic control by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in lab experiments include its potent and specific inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which allows for the study of various cellular processes regulated by this enzyme. However, the limitations of using this compound include its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. One direction is the development of more potent and selective inhibitors of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which can be used in the treatment of various diseases. Another direction is the study of the role of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methyl-1H-indole with 2-bromoethyl pyridine to form 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole. This intermediate is then reacted with ethyl chloroformate to form the final product, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which plays a crucial role in the pathogenesis of these diseases. In cancer, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide promotes cell proliferation and survival, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide contributes to the formation of neurofibrillary tangles, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide regulates glucose metabolism, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to improve insulin sensitivity and glycemic control.
Propriétés
IUPAC Name |
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-13-10-16(20-15(13)9-11)17(21)19-12(2)14-5-3-4-8-18-14/h3-10,12,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMJXYVMSPQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

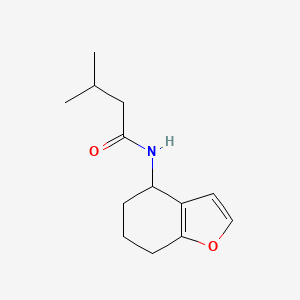
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)


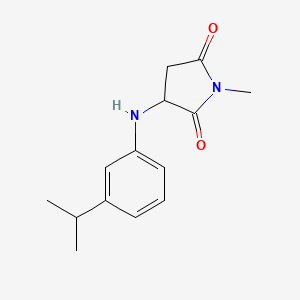
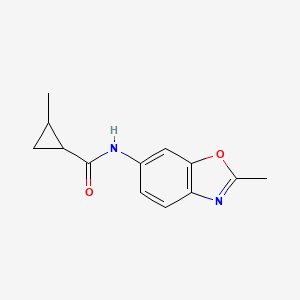
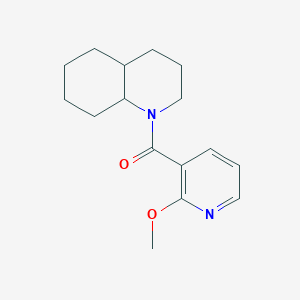
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)